N,2,4,5-tetramethylbenzene-1-sulfonamide
CAS No.: 889779-88-8
Cat. No.: VC0344858
Molecular Formula: C10H15NO2S
Molecular Weight: 213.3g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 889779-88-8 |
---|---|
Molecular Formula | C10H15NO2S |
Molecular Weight | 213.3g/mol |
IUPAC Name | N,2,4,5-tetramethylbenzenesulfonamide |
Standard InChI | InChI=1S/C10H15NO2S/c1-7-5-9(3)10(6-8(7)2)14(12,13)11-4/h5-6,11H,1-4H3 |
Standard InChI Key | ZTCHZIBWNFHFMM-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)NC)C |
Introduction
Chemical Structure and Properties
Molecular Identification
Parameter | Value |
---|---|
CAS Number | 889779-88-8 |
IUPAC Name | N,2,4,5-tetramethylbenzenesulfonamide |
Molecular Formula | C₁₀H₁₅NO₂S |
Molecular Weight | 213.3 g/mol |
InChI | InChI=1S/C10H15NO2S/c1-7-5-9(3)10(6-8(7)2)14(12,13)11-4/h5-6,11H,1-4H3 |
SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)NC)C |
PubChem Compound ID | 35725812 |
Structural Characteristics
The molecular structure of N,2,4,5-tetramethylbenzene-1-sulfonamide features a benzene ring as the central structural element, with strategic substitution patterns that define its chemical behavior. The tetramethyl substitution pattern significantly influences the electron distribution across the aromatic system, with methyl groups positioned at the 2, 4, and 5 positions creating a distinct electronic environment around the benzene ring. These methyl groups function as electron-donating substituents, increasing electron density in the aromatic system through hyperconjugation effects. The sulfonamide group (–SO₂NH–CH₃) at position 1 introduces a strong electron-withdrawing component, creating an electronic polarization across the molecule.
This unique substitution pattern results in a molecule with an asymmetric electronic distribution, which likely influences its reactivity patterns and intermolecular interactions. The presence of both electron-donating methyl groups and the electron-withdrawing sulfonamide creates an electronic push-pull system that may enable specialized reaction pathways in appropriate chemical environments. Additionally, the N-methyl group on the sulfonamide provides a tertiary amine character to that position, affecting the compound's hydrogen bonding capabilities and potentially its solubility characteristics in various solvents.
Related Compounds and Classification
Structural Relationship to Tetramethylbenzene
N,2,4,5-tetramethylbenzene-1-sulfonamide shares structural similarities with 1,2,4,5-tetramethylbenzene (durene), which serves as the parent hydrocarbon framework. Durene itself is one of three possible tetramethylbenzene isomers, the others being prehnitene (1,2,3,4-tetramethylbenzene) and isodurene (1,2,3,5-tetramethylbenzene). Durene is characterized by its high molecular symmetry, contributing to its unusually high melting point of 79.2°C compared to other tetramethylbenzene isomers. This parent compound has been identified as a component of coal tar and was first synthesized from pseudocumene in 1870.
The fundamental difference between durene and N,2,4,5-tetramethylbenzene-1-sulfonamide lies in the substitution of a hydrogen atom with a sulfonamide group (–SO₂NH–CH₃) at position 1 of the benzene ring. This substitution significantly alters the compound's chemical behavior, polarity, and potential applications while maintaining the tetramethylated benzene core structure.
Comparison with Other Sulfonamide Derivatives
N,2,4,5-tetramethylbenzene-1-sulfonamide belongs to the broader class of aryl sulfonamides, which feature prominently in medicinal chemistry and pharmaceutical applications. A closely related compound is 2-amino-N,N,4,5-tetramethylbenzene-1-sulfonamide, which contains an additional amino group at position 2 of the benzene ring and has a slightly higher molecular weight of 228.31 g/mol compared to 213.3 g/mol for N,2,4,5-tetramethylbenzene-1-sulfonamide.
Table 2: Comparison of N,2,4,5-tetramethylbenzene-1-sulfonamide with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
N,2,4,5-tetramethylbenzene-1-sulfonamide | C₁₀H₁₅NO₂S | 213.3 | Tetramethylbenzene with N-methyl sulfonamide group |
2-amino-N,N,4,5-tetramethylbenzene-1-sulfonamide | C₁₀H₁₆N₂O₂S | 228.31 | Additional amino group at position 2 |
1,2,4,5-tetramethylbenzene (durene) | C₁₀H₁₄ | 134.22 | Parent hydrocarbon without sulfonamide group |
1,2,4-Triazine Sulfonamides | Variable | Variable | Different heterocyclic core structure |
Sulfonamides as a class have historically been significant in pharmaceutical development, particularly as antibacterial agents. The structural variations in the aromatic portion of sulfonamide compounds can significantly influence their biological activity, selectivity, and pharmacokinetic properties. The tetramethyl substitution pattern in N,2,4,5-tetramethylbenzene-1-sulfonamide potentially offers a unique electronic and steric environment that could confer distinct chemical and biological properties compared to other sulfonamide derivatives.
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